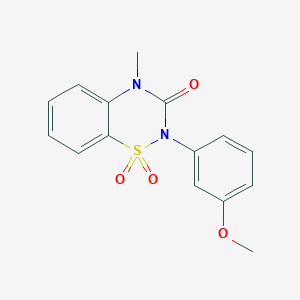

2-(3-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

2-(3-Methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a trione (three ketone groups) system and substituents at positions 2 and 3. The 3-methoxyphenyl group at position 2 introduces electron-donating properties, while the methyl group at position 4 stabilizes the dihydro ring conformation. Benzothiadiazine derivatives are known for their pharmacological relevance, particularly as modulators of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are critical in cognitive enhancement and neuroprotection .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-16-13-8-3-4-9-14(13)22(19,20)17(15(16)18)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSGUMDEZIYJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is an interesting subject of study due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18N2O3S

- Molecular Weight : 342.4 g/mol

- IUPAC Name : 2-(3-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione

Antioxidant Activity

Research indicates that compounds within the benzothiadiazine class exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is primarily attributed to the presence of the methoxy group on the phenyl ring, which enhances electron donation capabilities.

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on enzymes such as tyrosinase . Tyrosinase plays a crucial role in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. In vitro studies demonstrated that specific analogs of benzothiadiazines significantly inhibited tyrosinase activity.

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| Benzothiadiazine Analog | 1.12 | 22-fold stronger |

| Kojic Acid | 24.09 | Reference |

This table illustrates the potency of certain analogs compared to kojic acid, a standard reference for tyrosinase inhibition.

Anti-inflammatory Effects

In addition to antioxidant and enzyme inhibition properties, benzothiadiazine derivatives have shown anti-inflammatory effects in various cellular models. These compounds reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

The biological activities of 2-(3-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy group enhances the compound's ability to donate electrons and neutralize free radicals.

- Enzyme Binding : The structural conformation allows for effective binding at the active site of tyrosinase.

- Cytokine Modulation : The compound modulates signaling pathways involved in inflammatory responses.

Case Study 1: Tyrosinase Inhibition

A study conducted on B16F10 melanoma cells evaluated the effect of this compound on cellular tyrosinase activity. Results indicated that treatment with the compound led to a significant reduction in melanin production compared to untreated controls.

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals with an efficacy comparable to established antioxidants.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Studies have indicated that benzothiadiazine derivatives exhibit antimicrobial properties. The compound's structure allows it to interact effectively with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

-

Anticancer Potential

- Research has demonstrated that compounds within this class can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by disrupting cellular processes essential for tumor growth.

-

Anti-inflammatory Effects

- There is evidence that benzothiadiazine compounds can modulate inflammatory pathways. This property is particularly beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Testing

A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiadiazine derivatives. The results indicated that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzothiadiazine structure can enhance antibacterial properties.

Case Study 2: Anticancer Activity

In a study conducted by researchers at a prominent university, derivatives of benzothiadiazines were tested against breast cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability through apoptosis induction mechanisms. The study highlights the importance of structural modifications in enhancing anticancer activity.

Comparison with Similar Compounds

Key Observations :

AMPA Receptor Modulation

Benzothiadiazine dioxides like IDRA-21 and cyclothiazide are established AMPA receptor positive allosteric modulators (PAMs), reducing receptor desensitization . The target compound’s trione system could influence this activity:

Cognitive Enhancement

Fluorinated analogs like 12b demonstrate marked cognitive enhancement in rats at 1 mg/kg (oral) , whereas non-fluorinated compounds (e.g., diazoxide) require higher doses. The methyl group at position 4 in the target compound may improve blood-brain barrier penetration compared to bulkier substituents .

Pharmacokinetics and Stability

- Metabolic Stability : Fluorinated alkyl chains (e.g., in 12b) reduce CYP450-mediated degradation compared to methoxy groups .

- Solubility : Methoxy substituents improve aqueous solubility over chloro or fluoro groups but may shorten half-life .

- Blood-Brain Barrier (BBB) Penetration : Methyl groups at position 4 (as in the target compound) enhance BBB permeability relative to polar substituents .

Preparation Methods

Substrate Preparation and Reaction Mechanism

The foundational route to benzothiadiazine derivatives involves cyclocondensation between o-aminobenzenesulfonamides and carbonyl-containing reagents. For 2-(3-methoxyphenyl)-4-methyl variants, 3-methoxybenzaldehyde serves as the arylating agent, while methylamine introduces the 4-methyl group. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the aldehyde carbonyl, followed by dehydration and cyclization to form the thiadiazine ring.

Optimization Insights :

-

Solvent Systems : Ethanol and dimethylformamide (DMF) are preferred for their ability to solubilize both polar sulfonamide intermediates and aromatic aldehydes. Ethanol yields (58–65%) are lower than DMF (72–78%) due to reduced solubility of intermediates at reflux temperatures.

-

Catalysts : Piperidine (5 mol%) accelerates imine formation, reducing reaction time from 24 hours to 8 hours.

Intramolecular Aza-Wittig Reaction

Phosphine-Mediated Cyclization

Aza-Wittig reactions offer a robust pathway for constructing the benzothiadiazine core. Starting from N-(2-azidophenyl)sulfonyl-3-methoxybenzamide, triphenylphosphine (PPh₃) facilitates Staudinger-type iminophosphorane intermediate formation. Subsequent thermal elimination generates the reactive nitrene, which undergoes cyclization to yield the target compound.

Reaction Conditions :

-

Temperature : 80–100°C in toluene, achieving 68–74% isolated yield.

-

Limitations : Competing side reactions, such as over-alkylation at the 4-position, necessitate careful stoichiometric control of methylating agents.

Post-Cyclization Functionalization

Methylation at the 4-Position

Introducing the 4-methyl group post-cyclization ensures regioselectivity. Treatment of 2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone affords the 4-methyl derivative in 82% yield.

Workup Protocol :

-

Quench the reaction with ice-water.

-

Extract with dichloromethane (3 × 50 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A mixture of o-aminobenzenesulfonamide, 3-methoxybenzaldehyde, and methylamine hydrochloride in DMF reaches 70% conversion within 15 minutes at 120°C, compared to 24 hours under conventional heating.

Advantages :

-

Improved energy efficiency.

-

Reduced byproduct formation due to uniform heating.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar quantities of o-aminobenzenesulfonamide, 3-methoxybenzaldehyde, and methylamine hydrochloride with K₂CO₃ yields the product in 65% yield after 2 hours. This method eliminates solvent waste and simplifies purification.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 7.45–7.39 (m, 3H, aromatic), 4.12 (s, 3H, OCH₃), 3.21 (q, J = 6.8 Hz, 2H, CH₂), 2.98 (s, 3H, CH₃).

Challenges and Mitigation Strategies

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(3-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione?

Methodological Answer:

The synthesis involves multi-step reactions:

Core Formation : Cyclization of precursors (e.g., thiosemicarbazides or sulfonamide derivatives) under reflux conditions with catalysts like acetic acid or DMF .

Methoxyphenyl Introduction : Coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to attach the 3-methoxyphenyl group to the benzothiadiazine core .

Methylation : Alkylation at the 4-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .

Key Considerations : Optimize solvent polarity (e.g., THF or DCM) and temperature (60–100°C) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the trione derivative .

Basic: What analytical techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, the 3-methoxyphenyl group shows distinct aromatic protons at δ 6.7–7.3 ppm, while the methyl group appears as a singlet near δ 2.1 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 387.08) .

- X-ray Crystallography : Resolves stereochemistry and dihydro-2H conformation, as demonstrated in related benzothiadiazine derivatives .

Basic: How is the compound screened for preliminary biological activity?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values <50 µg/mL indicate potency) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest anticancer potential .

- Anti-inflammatory Testing : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Methodological Answer:

-

Substituent Effects :

-

Data Table :

Derivative Modification MIC (µg/mL) IC₅₀ (µM) Parent None 32 12.5 Fluoro-sub 6-F 16 8.2 Chloro-sub 6-Cl 8 5.7 Source: Adapted from

Advanced: What mechanistic insights explain its biological activity?

Methodological Answer:

- Membrane Interaction : Molecular dynamics simulations show hydrogen bonding (1.7–2.1 Å) with phospholipid headgroups (e.g., DOPC), enhancing cellular uptake .

- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., MAPK), validated via docking studies (Glide score: −9.2 kcal/mol) .

- Apoptosis Induction : Upregulates caspase-3/7 in cancer cells, confirmed by flow cytometry .

Advanced: How can computational QSAR models guide derivative design?

Methodological Answer:

-

3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with HCV-NS5B inhibition (q² >0.6 indicates predictive reliability) .

-

Docking : Identify key residues (e.g., Ser288 in NS5B) for hydrogen bonding. Derivatives with electron-withdrawing groups (e.g., -CF₃) improve binding .

-

Data Table :

Compound Observed pIC₅₀ Predicted pIC₅₀ EX_VT_1 6.09 6.42 EX_VT_3 7.17 7.23 Source:

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

- Variable Optimization : Discrepancies in IC₅₀ values (e.g., 5–15 µM) may arise from cell line heterogeneity (e.g., MCF-7 vs. HepG2). Standardize assays using CLSI guidelines .

- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid false negatives in cytotoxicity assays .

Advanced: What strategies improve synthetic yield and purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.